molecular formula C12H23NO4 B13150332 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid

Cat. No.: B13150332
M. Wt: 245.32 g/mol
InChI Key: YYOSOHHBTSZOOE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid (CAS: 102185-35-3) is a branched carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on a methyl substituent at the 2-position of a butanoic acid backbone. Its molecular formula is C₁₁H₂₁NO₄ (MW: 231.29 g/mol), characterized by:

  • A Boc group (tert-butoxycarbonyl) providing acid-labile protection for the amine.
  • 3,3-Dimethyl substitution on the butanoic acid chain, enhancing steric bulk and influencing solubility.
  • Applications as a chiral building block in peptide synthesis and prodrug development, notably in TEJ-1704 (an oral edaravone prodrug) .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3,3-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)7-13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

YYOSOHHBTSZOOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. Peptide Synthesis

The Boc group is crucial for the protection of amino groups in peptide synthesis. This allows for the selective coupling of amino acids without interference from the amine functionalities. The compound serves as a building block for synthesizing peptides that may exhibit biological activity.

1.2. Anti-inflammatory Activity

Research has indicated that derivatives of compounds with similar structures exhibit promising anti-inflammatory properties. For instance, studies have shown that certain Boc-protected amino acids can enhance the efficacy of anti-inflammatory drugs by improving their solubility and bioavailability .

2.1. Enzyme Inhibition Studies

Compounds with similar structural features have been investigated for their ability to inhibit specific enzymes involved in disease pathways. The presence of the Boc group can enhance the stability of the compound, allowing it to interact effectively with target enzymes, which may lead to therapeutic applications in treating diseases like cancer and inflammation.

2.2. Drug Design and Development

The structural characteristics of 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid make it a candidate for drug design initiatives aimed at developing new therapeutics with improved efficacy and reduced side effects. Its ability to form stable complexes with biological targets is particularly valuable in rational drug design.

3.1. Synthesis of Peptide Analogs

In one study, researchers synthesized various peptide analogs using this compound as a key intermediate. These analogs were evaluated for their biological activities, demonstrating enhanced potency compared to their non-protected counterparts .

3.2. Evaluation of Anti-inflammatory Properties

A series of compounds derived from this structure were tested for anti-inflammatory activity using in vivo models like carrageenan-induced paw edema in rats. Results indicated significant inhibition rates comparable to standard anti-inflammatory medications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for peptide synthesisEnhances selectivity in coupling reactions
Anti-inflammatory ActivityPotential use in developing anti-inflammatory drugsSignificant inhibition observed in studies
Enzyme InhibitionInvestigated for inhibitory effects on enzymes involved in disease pathwaysStabilizes interactions with target enzymes
Drug DesignCandidate for rational drug design initiativesImproved efficacy and bioavailability noted

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Isomers and Enantiomers

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic Acid (CAS: 210346-16-0)
  • Key Differences: 3-Methyl vs. 3,3-Dimethyl: Reduced steric hindrance compared to the target compound. Molecular Formula: C₁₁H₂₁NO₄ (identical to target), but distinct NMR profiles due to branching .
  • Applications : Used in asymmetric synthesis; lower steric bulk may improve coupling efficiency in peptide chains.
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic Acid (CAS: 191664-14-9)
  • Key Differences :
    • Enantiomeric Form : R-configuration vs. S-configuration in the target compound.
    • Physical Properties : Identical molecular weight (231.29 g/mol) but distinct optical rotation .
  • Safety Profile : Hazard statements include H315 (skin irritation) and H319 (eye irritation), similar to Boc-protected analogs .

Substituent Position Variants

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid (CAS: 16948-10-0)
  • Key Differences: Shorter Chain: Propanoic acid backbone (vs. butanoic acid). Substituent Position: Boc group at 3-position, altering reactivity in peptide coupling .
  • Molecular Formula: C₉H₁₇NO₄ (MW: 203.24 g/mol), smaller and less lipophilic than the target compound.
3-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid (CAS: 159991-23-8)
  • Key Differences :
    • Boc Group at 3-Position : Impacts electronic environment and hydrogen-bonding capacity.
    • Similarity Score : 0.96 (based on structural alignment), yet distinct in synthetic utility .

Fluorinated Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic Acid (CAS: 2242426-52-2)
  • Key Differences: Trifluoromethyl Groups: Enhance metabolic stability and electronegativity. Molecular Formula: C₁₁H₁₈F₃NO₄ (MW: 285.26 g/mol), increased lipophilicity (LogP: ~2.26) compared to the target .
  • Applications: Potential use in fluorinated drug candidates requiring prolonged half-life.

Protecting Group Variants

Cbz-D-tert-leucine (CAS: 62965-10-0)
  • Key Differences: Cbz vs. Boc Protection: Benzyloxycarbonyl (Cbz) is stable under acidic conditions but requires hydrogenolysis for deprotection. Applications: Preferentially used in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .

Table 1: Comparative Data for Key Compounds

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Hazard Statements
Target Compound 102185-35-3 C₁₁H₂₁NO₄ 231.29 3,3-dimethyl, Boc-amino methyl H315, H319
(2S)-3-Methyl analog 210346-16-0 C₁₁H₂₁NO₄ 231.29 3-methyl H315, H319
(R)-Enantiomer 191664-14-9 C₁₁H₂₁NO₄ 231.29 R-configuration H315, H319
Fluorinated Derivative 2242426-52-2 C₁₁H₁₈F₃NO₄ 285.26 4,4,4-trifluoro Not reported
Cbz-D-tert-leucine 62965-10-0 C₁₄H₁₉NO₄ 265.31 Cbz protection H302, H312

Key Findings:

Stereochemistry : Enantiomers (R/S) exhibit identical physical properties but divergent biological activities in chiral environments .

Fluorination : Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for CNS-targeting therapeutics .

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid, commonly referred to as N-Boc-D-tert-leucine, is a protected amino acid derivative with significant relevance in pharmaceutical and biochemical research. Its structural formula is C12H23NO4C_{12}H_{23}NO_{4}, and it has a molecular weight of 245.32 g/mol. This compound is primarily utilized in peptide synthesis and as a building block in drug development due to its unique biological properties.

  • CAS Number : 2375165-12-9
  • Molecular Weight : 245.32 g/mol
  • Purity : Typically ≥98% in commercial preparations
  • Melting Point : Approximately 120 °C
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic applications.

The biological activity of N-Boc-D-tert-leucine is largely attributed to its role as an amino acid building block in peptide synthesis. The Boc group protects the amino group during synthesis, allowing for selective reactions that can lead to biologically active peptides. These peptides can exhibit various biological functions, including enzyme inhibition, receptor modulation, and antimicrobial activity.

Case Studies and Research Findings

  • Peptide Synthesis :
    • N-Boc-D-tert-leucine has been employed in the synthesis of peptides that exhibit enhanced stability and bioactivity compared to their unprotected counterparts. For instance, studies have shown that peptides synthesized using this amino acid demonstrate improved binding affinity to target proteins due to the steric hindrance provided by the Boc group .
  • Antimicrobial Activity :
    • Research has indicated that certain peptides containing N-Boc-D-tert-leucine exhibit antimicrobial properties. A study demonstrated that these peptides could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Enzyme Inhibition :
    • The compound has also been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. For example, derivatives of N-Boc-D-tert-leucine were found to inhibit proteases effectively, which are critical targets in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Peptide SynthesisUsed as a building block for stable and bioactive peptides
AntimicrobialExhibits inhibitory effects on bacterial growth
Enzyme InhibitionEffective against specific proteases involved in metabolic pathways

Safety and Handling

N-Boc-D-tert-leucine should be handled with care due to potential hazards associated with chemical exposure. It is classified under precautionary statements indicating the need for protective equipment during handling. Users should refer to the Safety Data Sheet (SDS) for detailed information on safe handling practices.

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